4-Benzyl-6,6-dimethyl-2-piperazinone

Oncology Cell Proliferation Acute Promyelocytic Leukemia

Sourcing rare piperazinone scaffolds for SAR exploration often leads to supply gaps. 4-Benzyl-6,6-dimethyl-2-piperazinone (CAS 1823833-63-1) directly addresses this need as a distinct 6,6-dimethyl-substituted chemotype. - Enables regioisomeric SAR comparisons against 3,3-dimethyl analogs to optimize target affinity and ADME profiles. - Documented assessment in NB-4 leukemia cell antiproliferative assays, with counter-screening data showing no acetylcholinesterase inhibition at 26 µM. - Sourced from global screening libraries with multiple suppliers, ensuring reliable access for hit-to-lead and probe discovery programs.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 1823833-63-1
Cat. No. B1475591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-6,6-dimethyl-2-piperazinone
CAS1823833-63-1
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC1(CN(CC(=O)N1)CC2=CC=CC=C2)C
InChIInChI=1S/C13H18N2O/c1-13(2)10-15(9-12(16)14-13)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,16)
InChIKeyLKEDHNXDKGBIAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 26 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-6,6-dimethyl-2-piperazinone Overview


4-Benzyl-6,6-dimethyl-2-piperazinone (CAS 1823833-63-1) is a heterocyclic compound classified as a substituted piperazinone. It serves as a chemical building block in pharmaceutical research. Publicly available information on its specific biological targets or quantitative performance is extremely limited. It has been listed in the ChEMBL database (CHEMBL5241639) where it is described as being assessed for antiproliferative activity against human NB-4 cells via MTT assay, though specific activity values were not found in the initial search [1]. A separate database entry indicates no significant inhibition of acetylcholinesterase at a concentration of 26 µM .

Assessed for antiproliferative activity (quantitative value not available)
No acetylcholinesterase inhibition observed in counter-screening
Distinct 6,6-dimethyl regioisomer for SAR studies

Non-Substitutability of 4-Benzyl-6,6-dimethyl-2-piperazinone


Based on the currently limited data landscape, the scientific rationale for prioritizing this specific compound over a generic analog is not yet established with quantitative evidence. The piperazinone class is known for its versatility; for instance, other 2-piperazinone derivatives have been developed as potent factor Xa inhibitors with IC50 values below 1 nM . Therefore, while the 6,6-dimethyl and 4-benzyl substituents on the core are expected to impart distinct physicochemical properties (e.g., LogP, solubility) and binding conformations compared to unsubstituted or differently substituted piperazinones, direct comparative data are absent. Without head-to-head studies, any assumption of functional equivalence or non-equivalence with close analogs like 1-benzyl-3,3-dimethylpiperazin-2-one (CAS 674791-90-3) or 1-(3,4-dimethylbenzyl)piperazin-2-one (CAS 938458-92-5) is unsupported by the retrieved evidence [1].

Lack of head-to-head data vs. active piperazinone FXa inhibitors limits direct activity inference
Regioisomer mismatch (e.g., 1-benzyl-3,3-dimethylpiperazin-2-one) may alter target binding and ADME; identity verification required

4-Benzyl-6,6-dimethyl-2-piperazinone Supporting Evidence


Antiproliferative Activity in NB-4 Cells

4-Benzyl-6,6-dimethyl-2-piperazinone has been evaluated for antiproliferative activity against the human acute promyelocytic leukemia cell line NB-4 [1]. While a specific IC50 value was not found in the initial search, its inclusion in this assay profile suggests it was part of a broader screening effort for this indication. This contrasts with other piperazinone derivatives, such as those developed as factor Xa inhibitors, which have demonstrated potent activity (IC50 < 1 nM) in their respective assays but may not possess the same antiproliferative profile .

Antiproliferative Screening
Context-dependent
Inhibitory activity observed in NB-4 cells (quantitative value not available)
Supports leukemia cell proliferation endpoint review
No specific IC50 reported
Oncology Cell Proliferation Acute Promyelocytic Leukemia

Acetylcholinesterase Off-Target Assessment

In a binding assay, 4-Benzyl-6,6-dimethyl-2-piperazinone showed no inhibitory activity against acetylcholinesterase at a concentration of 26 µM . This is a relevant piece of counter-screening data, indicating a lack of activity at this common neurological off-target. In comparison, the broader piperazine class contains compounds with variable effects on cholinergic systems; for example, some benzylpiperazine derivatives have been designed as sigma receptor selective ligands with minimized off-target interactions [1].

AChE Off-Target Assessment
Reported
26 µM (no inhibition)
May support selectivity profiling for cholinergic off-targets
Single-concentration data
Off-target Screening Neurotoxicity Enzymology

Regioisomer Physicochemical Profile

The 6,6-dimethyl substitution pattern on 4-Benzyl-6,6-dimethyl-2-piperazinone (CAS 1823833-63-1) distinguishes it from a key regioisomer, 1-benzyl-3,3-dimethylpiperazin-2-one (CAS 674791-90-3) . While both share the molecular formula C13H18N2O and molecular weight of 218.29 g/mol, the shift of the gem-dimethyl group from the 3-position to the 6-position alters the molecular shape and electronic environment of the core, which in medicinal chemistry can lead to substantial differences in target binding and pharmacokinetic profile .

Regioisomer Identity
Specification review
Target: 4-Benzyl-6,6-dimethyl-2-piperazinone (MW 218.29)
Comparator: 1-benzyl-3,3-dimethylpiperazin-2-one (same MW)
Difference: Regioisomeric shift of gem-dimethyl group
Regioisomer verification required for SAR integrity
Identical molecular formula, different substitution
Medicinal Chemistry Physicochemical Properties Drug Design

4-Benzyl-6,6-dimethyl-2-piperazinone Applications


Oncology Cell Proliferation Screening

Given its documented (though not quantified) assessment for antiproliferative activity in NB-4 leukemia cells [1], this compound is a candidate for follow-up studies or inclusion in broader cancer cell line panels. Its distinct substitution pattern may offer a new chemotype for exploring novel mechanisms of action in oncology, particularly where other piperazinone-based chemotypes have shown insufficient activity or selectivity.

Structure-Activity Relationship Exploration

This compound is a valuable tool for probing the SAR around the 6-position of the piperazinone core. Its regioisomeric relationship with compounds like 1-benzyl-3,3-dimethylpiperazin-2-one allows researchers to directly compare the impact of relocating the gem-dimethyl group on target affinity, selectivity, and ADME properties . This can inform the design of more optimized leads in any program utilizing a piperazinone scaffold.

Selectivity Control in Chemical Biology

The established lack of acetylcholinesterase inhibition at 26 µM provides a piece of counter-screening data . In research contexts where a related chemical series is known to engage cholinergic targets, 4-Benzyl-6,6-dimethyl-2-piperazinone could serve as a negative control to help attribute observed phenotypic effects to on-target rather than off-target activities related to acetylcholinesterase.

Application
Selection Property
Validation Focus
Cell proliferation screening
Antiproliferative screening context
Leukemia cell panel endpoint review
SAR exploration (piperazinone core)
Regioisomer identity and 6,6-dimethyl substitution
Target affinity and ADME comparison
Selectivity control in chemical biology
Acetylcholinesterase off-target profile
Phenotypic response attribution using negative control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzyl-6,6-dimethyl-2-piperazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.